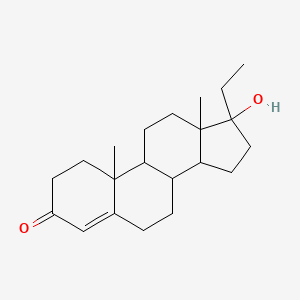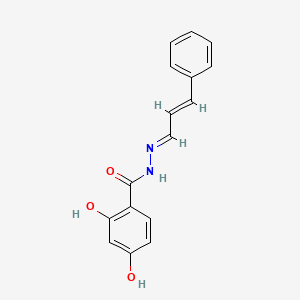
2,4-Dihydroxy-N'-(3-phenyl-2-propenylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.302 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and cinnamaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
科学研究应用
2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用机制
The mechanism of action of 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide involves its interaction with cellular targets. It has been shown to inhibit the activity of certain enzymes, such as telomerase, which is crucial for cancer cell proliferation . The compound’s antioxidant properties also contribute to its biological effects by neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.
相似化合物的比较
Similar Compounds
4-Hydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide: Similar structure but with one less hydroxyl group.
2,4-Dihydroxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide: Similar structure with a methyl group substitution.
Uniqueness
2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide is unique due to its dual hydroxyl groups and hydrazone linkage, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
属性
CAS 编号 |
765296-81-9 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
2,4-dihydroxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H14N2O3/c19-13-8-9-14(15(20)11-13)16(21)18-17-10-4-7-12-5-2-1-3-6-12/h1-11,19-20H,(H,18,21)/b7-4+,17-10+ |
InChI 键 |
UKRXWULTXWMBMT-CUQLSPFUSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
规范 SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15082514.png)
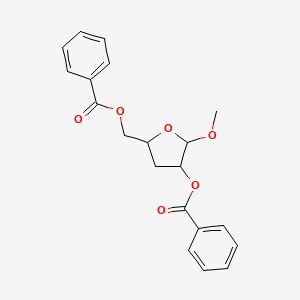

![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15082529.png)

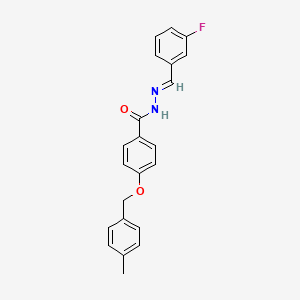
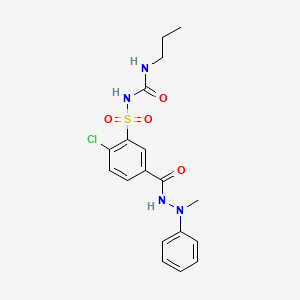
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15082551.png)
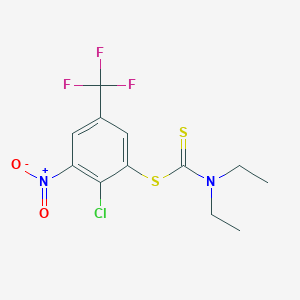
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15082574.png)
![(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082580.png)
![N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide](/img/structure/B15082592.png)

